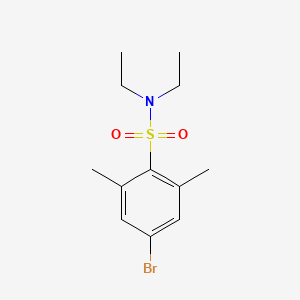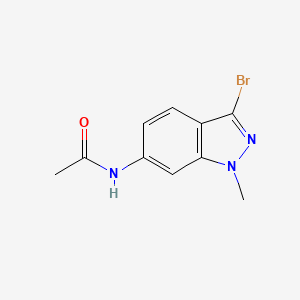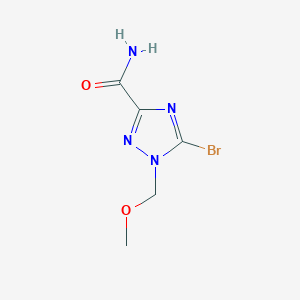
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate
Overview
Description
The compound contains a trifluoromethyl group, an isoxazole ring, and a p-tolyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the isoxazole ring. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitutions and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to significantly influence a compound’s acidity, basicity, and solubility .Scientific Research Applications
Synthesis and Precursor Use
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate serves as a versatile intermediate for synthesizing various heterocyclic compounds. Its utility has been demonstrated in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing a Michael-like addition strategy with secondary amines. This process showcases the compound's role in facilitating the construction of complex molecules for further research applications (Boy & Guernon, 2005).
Interaction with Blood Proteins
A novel study explored the interaction between a compound structurally similar to ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate and various blood proteins. Ethyl 5-phenyl-2-(p-tolyl)-2H-1, 2, 3-triazole-4-carboxylate (EPPC) was investigated for its binding interactions with human serum albumin (HSA), human immunoglobulin (HIgG), and bovine hemoglobin (BHb). Spectroscopic analysis and molecular modeling revealed significant binding affinities, highlighting the compound's potential as a probe in studying protein interactions and its relevance in drug development (Li et al., 2020).
Molecular Structure Analysis
Another significant application involves the detailed structural and computational analysis of similar compounds. For instance, ethyl 5-phenyl-2-(o-tolyl)-2H-1,2,3- triazole-4-carboxylate (EPTC) underwent extensive quantum chemical and spectroscopic evaluation to understand its interactions with globular proteins. Such studies are crucial for elucidating the molecular dynamics and interaction mechanisms of potential drug molecules, providing insights into their pharmacological properties (Li et al., 2019).
Structural Diversity in Coordination Polymers
Research also delves into the use of ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate derivatives in constructing metal-organic frameworks (MOFs). A study involving the synthesis of Cd(II) complexes with positional isomers of a related ligand highlighted the impact of the isomeric effect on the structural diversity of coordination polymers. These frameworks have potential applications in catalysis, gas storage, and separation technologies (Cisterna et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c1-3-20-13(19)10-11(9-6-4-8(2)5-7-9)18-21-12(10)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUZCHQSQJJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201162566 | |
| Record name | Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate | |
CAS RN |
1159978-84-3 | |
| Record name | Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201162566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)









![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)

